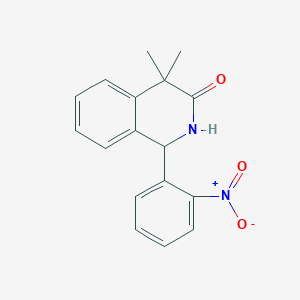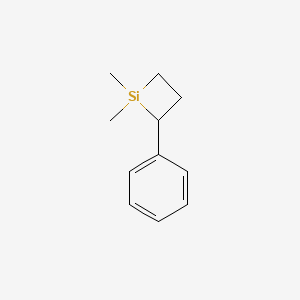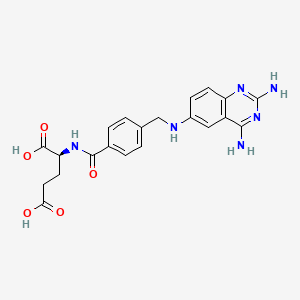![molecular formula C18H20O2S2 B14633455 [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid CAS No. 56056-74-7](/img/structure/B14633455.png)
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid is an organic compound characterized by the presence of two phenyl rings connected via sulfanyl groups and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 4-bromothiophenol with 2-methylpropyl mercaptan under basic conditions to form 4-[(2-Methylpropyl)sulfanyl]phenyl bromide.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 2-bromophenylacetic acid in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study sulfanyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid involves its interaction with molecular targets through its sulfanyl and phenyl groups. These interactions can modulate various biochemical pathways, including:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal transduction: It can affect signal transduction pathways by interacting with receptor proteins.
Antioxidant activity: The sulfanyl groups can scavenge reactive oxygen species, thereby exerting antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]butyric acid: Contains a butyric acid moiety.
Uniqueness
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid is unique due to its specific combination of sulfanyl and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
56056-74-7 |
|---|---|
Formule moléculaire |
C18H20O2S2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-[2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C18H20O2S2/c1-13(2)12-21-15-7-9-16(10-8-15)22-17-6-4-3-5-14(17)11-18(19)20/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
Clé InChI |
ORRALYAMSOGTRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)



stannane](/img/structure/B14633397.png)

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)

![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)


![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)

